



Application Notes and Protocols for Sputtering Platinum-Titanium Thin Films

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Compound of Interest		
Compound Name:	Platinum;titanium	
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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Platinum-titanium (Pt-Ti) thin films are pivotal in a variety of advanced applications, from biocompatible coatings on medical implants to electrodes in microelectromechanical systems (MEMS) and sensors. The inclusion of titanium serves a dual purpose: it can be alloyed with platinum to enhance its mechanical and electrical properties, or used as a thin adhesion layer to improve the bonding of platinum to various substrates. This document provides detailed protocols for the deposition of Pt-Ti thin films using magnetron sputtering, a widely used physical vapor deposition (PVD) technique.

The following sections detail experimental procedures for both co-sputtering of Pt-Ti alloys and sequential sputtering of Pt/Ti bilayers. Characterization techniques and expected film properties based on various deposition parameters are also summarized.

Experimental Protocols

Protocol 1: Co-sputtering of Platinum-Titanium Alloy Thin Films

This protocol describes the deposition of Pt-Ti alloy films using DC magnetron co-sputtering. The composition of the alloy can be controlled by adjusting the power applied to the individual Pt and Ti targets.



1. Substrate Preparation:

- Begin with the desired substrate, such as alumina pellets, silicon wafers (with or without a silicon dioxide layer), or glass slides.[1][2][3]
- Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Immediately transfer the cleaned substrates into the sputtering chamber to minimize surface contamination.
- 2. Sputtering System Preparation:
- The sputtering system should be equipped with separate platinum (purity ≥ 99.95%) and titanium (purity ≥ 99.5%) targets.[1]
- Evacuate the chamber to a base pressure of less than 10⁻⁴ Pa.[1]
- 3. Deposition Parameters:
- Introduce high-purity argon (Ar) gas into the chamber.
- Set the Ar working pressure to 0.5 Pa.[1]
- Apply pulsed DC power to both the Pt and Ti targets. For example, to achieve a Pt₃Ti
 composition, the following parameters can be used:
 - Pt Target: 0.2 A pulsed at 100 kHz.[1]
 - Ti Target: 0.7 A pulsed at 150 kHz.[1]
- The substrate temperature is typically maintained at room temperature during deposition, but can be elevated to influence film properties.[2]
- The deposition time is adjusted to achieve the desired film thickness.[1]



- 4. Post-Deposition Annealing (Optional):
- For applications requiring specific crystalline structures or improved stability at high temperatures, a post-deposition annealing step can be performed.
- Anneal the coated substrates in air for 2 hours at a temperature determined by the desired outcome (e.g., 1173 K).[1]

Protocol 2: Sequential Sputtering of Platinum with a Titanium Adhesion Layer

This protocol details the deposition of a platinum thin film with an underlying titanium adhesion layer. This is a common method to improve the adhesion of platinum to substrates like silicon dioxide.[4][5][6]

- 1. Substrate Preparation:
- Follow the same substrate cleaning procedure as described in Protocol 1.
- 2. Sputtering System Preparation:
- Utilize a sputtering system with both platinum and titanium targets.
- Evacuate the chamber to a base pressure of approximately 10⁻⁸ mbar.[7]
- 3. Deposition of Titanium Adhesion Layer:
- Introduce Ar gas to a working pressure of around 3 x 10⁻³ mbar.
- Apply DC magnetron power to the titanium target.
- Deposit a thin layer of titanium, typically with a thickness of 5 to 15 nm.[8][9] The optimal thickness for adhesion enhancement is often cited as 10 nm.[10]
- 4. Deposition of Platinum Layer:
- Without breaking vacuum, switch the power to the platinum target.



- Deposit the platinum film to the desired thickness. For example, a 100 nm thick Pt film is common.[8]
- DC magnetron sputtering is a common method for Pt deposition.[11]
- 5. Post-Deposition Annealing (Optional):
- Annealing can be performed to study the interdiffusion of the Ti and Pt layers and its effect on film properties. Annealing temperatures can range up to 900°C.[8] However, be aware that at temperatures above 400°C, significant inter-diffusion can lead to poor adhesion.[6]

Data Presentation

The following tables summarize quantitative data from various studies on sputtered Pt-Ti thin films.

Table 1: Sputtering Parameters for Pt-Ti Alloy Films

Parameter	Value	Reference
Sputtering Method	DC Magnetron Co-sputtering	[1]
Targets	Platinum (99.95%), Titanium (99.5%)	[1]
Substrate	Alumina Pellets	[1]
Base Pressure	< 10 ⁻⁴ Pa	[1]
Working Gas	Argon (Ar)	[1]
Working Pressure	0.5 Pa	[1]
Pt Target Power	0.2 A, 100 kHz pulsed DC	[1]
Ti Target Power	0.7 A, 150 kHz pulsed DC (for Pt₃Ti)	[1]
Film Thickness	15 nm, 26 nm, 52 nm, 104 nm	[1]
Annealing	2 hours in air at 1173 K	[1]



Table 2: Sputtering Parameters for Pt/Ti Bilayer Films

Parameter	Value	Reference
Sputtering Method	DC Magnetron Sputtering	[2][7][9]
Targets	Platinum, Titanium	[2][9]
Substrate	Si/SiO2, Glass, Ni-Cr alloy	[2][3][9]
Base Pressure	~10 ⁻⁸ mbar	[7]
Working Gas	Argon (Ar)	[7]
Working Pressure	\sim 3 x 10 ⁻³ mbar	[7]
Ti Adhesion Layer Thickness	5 nm, 10 nm, 15 nm	[8][9][10]
Pt Film Thickness	23 nm - 105 nm	[8]
Substrate Temperature	Room Temperature to 700°C	[2]
Annealing Temperature	Up to 900°C	[8]

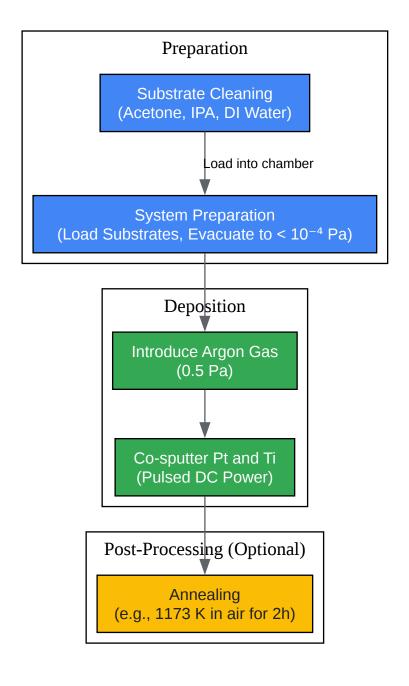
Table 3: Properties of Sputtered Pt-Ti Thin Films



Film Type	Property	Value	Conditions	Reference
Pt-Ti Alloy	Structure	Amorphous for Ti > 4 at.% (as-deposited)	-	[1]
Pt-Ti Alloy	Structure	FCC after annealing	2h in air at 1173 K	[1]
Pt-Ti Alloy	Resistivity (Room Temp)	< 7 x 10 ⁻⁴ Ω⋅cm	-	[1]
Pt-Ti Alloy (Pt₃Ti, >50nm)	Resistivity (up to 1273 K)	< 5 x 10 ⁻⁴ Ω·cm	In air and reducing atmosphere	[1]
Pt/Ti Bilayer	Adhesion	Sufficient for Ti thickness ≥ 10 nm	After annealing at 1100°C	[8]
Pt/Ti Bilayer	Adhesion	Poor for Ti/Pt films	Annealing > 400°C	[6]

Mandatory Visualization

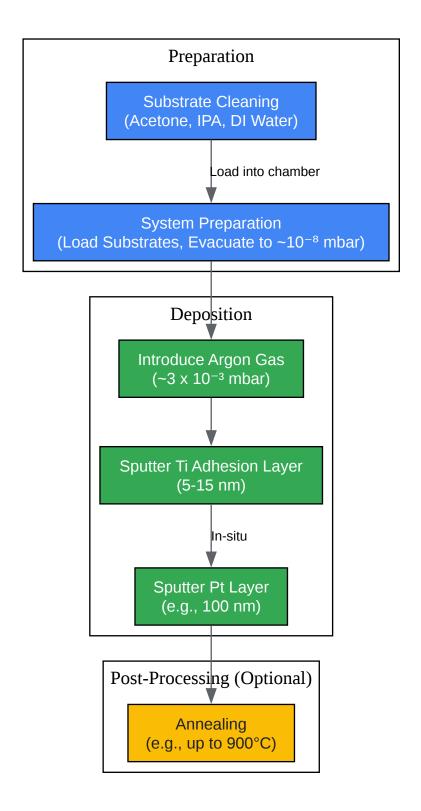




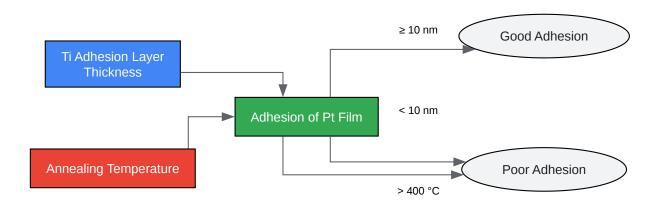
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Caption: Workflow for Pt-Ti alloy thin film deposition by co-sputtering.









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